ethyl 2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The condensation reaction, including Gewald , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Anticancer Activity : Some thiophene derivatives possess anticancer properties .
- Anti-Inflammatory Effects : Certain thiophenes exhibit anti-inflammatory activity .
- Antimicrobial Properties : Thiophene-based molecules have demonstrated antimicrobial effects .
- Antihypertensive and Anti-Atherosclerotic Properties : These compounds may contribute to managing hypertension and atherosclerosis .
Organic Semiconductors and Electronics: Thiophene-based molecules play a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them valuable for designing efficient electronic devices.
Pharmacological Properties: Thiophene-containing compounds exhibit various pharmacological properties, including:
Specific Examples: For instance, suprofen, which contains a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug. Articaine, with a 2,3,4-trisubstituted thiophene structure, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Industrial Chemistry and Material Science
Thiophene derivatives find applications beyond pharmacology:
- Corrosion Inhibitors : Some thiophenes are used as corrosion inhibitors in industrial chemistry and material science .
Synthetic Chemistry and Novel Routes
Several synthetic methods lead to thiophene derivatives:
- Condensation Reactions : Key synthetic methods include:
Multicomponent Synthesis
In a multicomponent synthesis, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was obtained, demonstrating interesting cyclization behavior .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-4-23(5-2)30(26,27)15-12-10-14(11-13-15)19(24)22-20-18(21(25)28-6-3)16-8-7-9-17(16)29-20/h10-13H,4-9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNAIIFRZEILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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